molecular formula C24H26ClN5O2S B2373762 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-03-6

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2373762
CAS No.: 869344-03-6
M. Wt: 484.02
InChI Key: GFGFOJPIKLCDGT-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-3-32-20-9-7-17(8-10-20)21(22-23(31)30-24(33-22)26-16(2)27-30)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGFOJPIKLCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The piperazine moiety in similar compounds is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might interact with its targets to induce changes that enhance the drug’s effectiveness.

Biochemical Pathways

Compounds with a piperazine moiety have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These activities can lead to downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

The piperazine moiety in similar compounds is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might have favorable ADME properties that enhance its bioavailability.

Result of Action

Similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities. These activities suggest that the compound might induce various molecular and cellular changes that contribute to its overall action.

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of the thiazole and triazole rings. The piperazine moiety is incorporated to enhance biological activity. Various methods such as condensation reactions and cyclization techniques are utilized to achieve the final structure.

Antimicrobial Activity

Research indicates that piperazine derivatives often exhibit significant antimicrobial properties. For instance, a study on similar piperazine-containing compounds showed moderate to significant antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Compounds with similar structural motifs have been evaluated for antiviral properties. A study highlighted that certain piperazine derivatives demonstrated moderate antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). These compounds were tested in vitro and showed promising results in inhibiting viral replication .

Antitumor Activity

Emerging research suggests that thiazole and triazole derivatives possess antitumor properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in various studies. For example, thiazole derivatives have shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Antimicrobial Screening : A set of synthesized piperazine derivatives was screened for their antimicrobial efficacy. Results indicated that compounds with the 3-chlorophenyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Antiviral Evaluation : In a study focused on antiviral activities, derivatives similar to the compound were tested against HIV-1. The compound demonstrated a 50% inhibitory concentration (IC50) of approximately 45 µM, indicating moderate antiviral potential compared to standard antiviral agents .
  • Antitumor Studies : A recent investigation into thiazole derivatives revealed that certain compounds led to a significant reduction in tumor size in xenograft models, suggesting potential for further development as anticancer agents .

Data Summary

Biological Activity Activity Type Tested Against IC50/MIC
AntimicrobialModerateStaphylococcus aureus10-50 µg/mL
AntiviralModerateHIV-1~45 µM
AntitumorSignificantVarious cancer cell linesVariable

Scientific Research Applications

Molecular Formula

  • C : 21
  • H : 26
  • Cl : 1
  • N : 5
  • O : 1
  • S : 1

Molecular Weight

The molecular weight of the compound is approximately 425.3 g/mol .

Structural Characteristics

The compound features a thiazole and triazole ring system, which are known for their diverse biological activities. The presence of the piperazine moiety further enhances its pharmacological potential.

Pharmacological Effects

  • Antitumor Activity
    • Recent studies have indicated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation in colorectal cancer cells (HT29) and other malignancies .
  • Antimicrobial Properties
    • The thiazole and triazole rings are associated with antimicrobial activity. Research has demonstrated that compounds containing these moieties can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens .
  • Neuropharmacological Effects
    • The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects, indicating that this compound may influence neurotransmitter systems .

Case Study 1: Antitumor Activity

In a study examining a series of triazole derivatives, one compound demonstrated a significant reduction in cell viability in HT29 cells, suggesting that structural modifications can enhance anticancer properties. The study highlighted the importance of the thiazole ring in mediating these effects .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various thiazole-containing compounds showed that those similar to the target compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antibiotics based on this structural framework .

Q & A

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

The synthesis requires multi-step organic reactions with strict control of reaction conditions. For example:

  • Stepwise assembly : Piperazine derivatives and thiazolo-triazole precursors are coupled via nucleophilic substitution or condensation reactions. Solvents like ethanol or methanol are used for purification, with temperature optimization (70–80°C) to prevent side reactions .
  • Catalysts : Bleaching Earth Clay (pH 12.5) or microwave-assisted methods can enhance reaction efficiency and reduce time .
  • Purification : Techniques like recrystallization (using hot water or acetic acid) and chromatography (TLC monitoring) ensure ≥95% purity .

Q. How is the molecular structure of the compound confirmed post-synthesis?

Structural confirmation relies on:

  • Spectroscopy : 1^1H/13^{13}C NMR identifies functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm). IR confirms S=O or N-H stretches .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 415.56 for C21_{21}H29_{29}N5_5O2_2S) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between thiazole and triazole rings .

Q. What pharmacological targets are hypothesized based on structural analogs?

The compound’s thiazolo-triazole core and piperazine side chain suggest interactions with:

  • CNS targets : Dopamine or serotonin receptors due to piperazine’s affinity for neurotransmitter systems .
  • Antimicrobial enzymes : Thiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) .
  • Cancer pathways : Triazole moieties may intercalate DNA or inhibit topoisomerase II, as seen in analogs with IC50_{50} values <10 μM in MCF-7 cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate efficacy against resistant microbial strains?

  • Resistance models : Use clinical isolates with known resistance markers (e.g., methicillin-resistant S. aureus or fluconazole-resistant C. albicans).
  • Combination studies : Test synergy with existing drugs (e.g., β-lactams or azoles) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic assays : Measure ATPase activity or membrane permeability changes to identify novel targets .

Q. What strategies resolve contradictions in binding affinity data across studies?

  • Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding constants (Kd_d) independent of assay conditions .
  • Structural analysis : Compare X-ray co-crystallography data with molecular docking poses to identify key binding residues (e.g., hydrogen bonds with Glu138 in CYP51) .
  • Meta-analysis : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What computational methods predict the compound’s ADME properties?

  • In silico models : Use SwissADME or ADMETLab to estimate permeability (LogP ~3.2), cytochrome P450 inhibition (CYP3A4 risk), and bioavailability (>30% via Rule of Five) .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration based on polar surface area (<90 Ų) and hydrogen-bonding capacity .
  • QSAR : Correlate structural descriptors (e.g., piperazine substituents) with pharmacokinetic data from analogs to optimize half-life .

Methodological Notes

  • Synthesis optimization : Reaction yields improve with microwave irradiation (60–80% vs. 40–50% conventional) .
  • Data reproducibility : Standardize spectroscopic settings (e.g., 500 MHz NMR, DMSO-d6_6 solvent) across labs .
  • Ethical reporting : Disclose purity thresholds (e.g., ≥95% by HPLC) and solvent residues in publications to ensure reproducibility .

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